molecular formula C13H19NS B13212132 4-([(4-Methylphenyl)sulfanyl]methyl)piperidine

4-([(4-Methylphenyl)sulfanyl]methyl)piperidine

Cat. No.: B13212132
M. Wt: 221.36 g/mol
InChI Key: TWUJZWZGPYWEQD-UHFFFAOYSA-N
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Description

4-([(4-Methylphenyl)sulfanyl]methyl)piperidine, also known by its chemical formula C₁₃H₂₀ClNS, is a piperidine derivative. It contains a piperidine ring with a methyl group and a phenylsulfanyl (thioanisyl) group attached. The compound’s molecular weight is approximately 257.82 g/mol .

Preparation Methods

a. Synthetic Routes

The synthesis of 4-([(4-Methylphenyl)sulfanyl]methyl)piperidine involves several steps. One common synthetic route includes the following reactions:

    Alkylation of Piperidine: Start with piperidine and react it with an appropriate alkylating agent (such as methyl iodide) to introduce the methyl group.

    Thiolation Reaction: Next, treat the alkylated piperidine with a thiolating reagent (e.g., sodium thiolate) to attach the phenylsulfanyl group.

    Hydrochlorination: Finally, convert the resulting compound to its hydrochloride salt by reacting it with hydrochloric acid.

b. Industrial Production

Industrial production methods for this compound may involve variations of the above synthetic steps, optimized for large-scale manufacturing.

Chemical Reactions Analysis

4-([(4-Methylphenyl)sulfanyl]methyl)piperidine can undergo various chemical reactions:

    Oxidation: It may be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thioether group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines.

Scientific Research Applications

4-([(4-Methylphenyl)sulfanyl]methyl)piperidine finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: May serve as a lead compound for drug development.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 4-([(4-Methylphenyl)sulfanyl]methyl)piperidine exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs of this compound, similar piperidine derivatives with thioether substituents exist. These include tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS Number: 141699-59-4) and 4-[(4-Methylphenyl)sulfanyl]piperidine (CAS Number: 101768-80-3) .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C13H19NS/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3

InChI Key

TWUJZWZGPYWEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CCNCC2

Origin of Product

United States

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